4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Description
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a heterocyclic compound featuring:
- A pyrrolidine-2,5-dione (succinimide) ring, a common motif in enzyme inhibitors (e.g., protease or kinase inhibitors).
- A 4-carbamoylpiperidine substituent, which may enhance target binding through hydrogen bonding or steric interactions.
The compound’s molecular formula is estimated as C₁₇H₂₀N₃O₅ (molecular weight ~346.36 g/mol), though experimental validation is required.
Properties
IUPAC Name |
4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c18-15(22)10-5-7-19(8-6-10)13-9-14(21)20(16(13)23)12-3-1-11(2-4-12)17(24)25/h1-4,10,13H,5-9H2,(H2,18,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVNPULJQQBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves multiple steps. One common method includes the following steps :
Step 1: Reacting 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride with benzotriazol-1-ol in dichloromethane at 25°C for 1 hour.
Step 2: Treating the intermediate with hydrogen chloride in tetrahydrofuran and water at 25°C for 6 hours.
Step 3: Reacting the product with acetic acid and sodium sulfate in tetrahydrofuran at 25°C for 2 hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[3-(4-Carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is primarily used in scientific research as an impurity standard for Revefenacin . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Revefenacin.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the pyrrolidine-2,5-dione scaffold but differ in substituents (derived from ):
*Estimated based on molecular formula.
Structural and Functional Differences
Substituent Effects on Bioactivity
- Target Compound : The 4-carbamoylpiperidine group may enhance binding to enzymes with polar active sites (e.g., proteases or amidases) via hydrogen bonding . The benzoic acid moiety improves aqueous solubility, favoring pharmacokinetic properties.
- Quinazoline derivatives are known for kinase inhibition, suggesting divergent biological targets compared to the carbamoylpiperidine analog .
- Unnamed Analog : The N-benzyl-N'-(4-chlorophenyl)carbamimidoyl sulfanyl substituent introduces aromatic and halogenated groups, which may enhance receptor-binding affinity (e.g., GPCRs or nuclear receptors) but increase metabolic instability due to sulfur reactivity .
Molecular Weight and Drug-Likeness
Hypothetical Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Compound 4582-0084 | Unnamed Analog |
|---|---|---|---|
| Aqueous Solubility | Moderate (benzoic acid) | Low (quinazoline) | Low (chlorophenyl) |
| Metabolic Stability | High (stable carbamoyl) | Moderate (sulfanyl) | Low (reactive sulfanyl) |
| CYP Inhibition Risk | Low | Moderate (quinazoline) | High (chlorophenyl) |
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